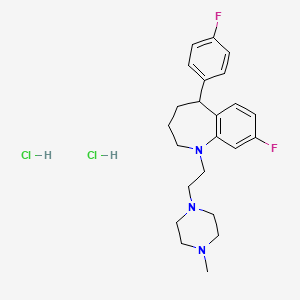

1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, dihydrochloride

Description

The compound 1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, dihydrochloride is a benzazepine derivative featuring a tetrahydrobenzazepine core substituted with fluorine atoms at the 8-position and a 4-fluorophenyl group at the 5-position. The structure includes a 4-methylpiperazinyl ethyl side chain at the 1-position, with the dihydrochloride salt enhancing solubility and stability . Benzazepines are pharmacologically significant, often targeting central nervous system (CNS) receptors due to their structural mimicry of neurotransmitters.

Properties

CAS No. |

77796-06-6 |

|---|---|

Molecular Formula |

C23H31Cl2F2N3 |

Molecular Weight |

458.4 g/mol |

IUPAC Name |

8-fluoro-5-(4-fluorophenyl)-1-[2-(4-methylpiperazin-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine;dihydrochloride |

InChI |

InChI=1S/C23H29F2N3.2ClH/c1-26-11-13-27(14-12-26)15-16-28-10-2-3-21(18-4-6-19(24)7-5-18)22-9-8-20(25)17-23(22)28;;/h4-9,17,21H,2-3,10-16H2,1H3;2*1H |

InChI Key |

JRCVHYZFJZMHRU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCN2CCCC(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl |

Origin of Product |

United States |

Biological Activity

1H-1-Benzazepine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-(2-(4-methyl-1-piperazinyl)ethyl)-, dihydrochloride is a notable member of this class. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzazepine core with multiple substituents that influence its biological activity. The presence of fluorine atoms and a piperazine moiety is particularly relevant for its interaction with biological targets.

Antipsychotic Effects

Research indicates that benzazepine derivatives can exhibit antipsychotic properties. For instance, studies have shown that certain analogs can modulate dopamine receptor activity, which is crucial for treating schizophrenia and other psychotic disorders. The specific compound has been evaluated for its binding affinity to various neurotransmitter receptors.

Neuroprotective Properties

The neuroprotective potential of this compound has been linked to its ability to inhibit excitotoxicity mediated by glutamate receptors. Overstimulation of these receptors can lead to neuronal death in conditions such as Alzheimer's disease. The compound's structural features may enhance its efficacy as an NMDA receptor antagonist .

The biological activity of the compound is primarily attributed to its interaction with neurotransmitter systems:

- Dopamine Receptors : The compound likely acts as a partial agonist at D2 dopamine receptors, contributing to its antipsychotic effects.

- NMDA Receptors : By modulating NMDA receptor activity, it may protect against excitotoxic damage in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of related benzazepine compounds:

- Study on Neuroprotective Effects : A study demonstrated that similar compounds provided significant protection against glutamate-induced toxicity in neuronal cell cultures. This suggests potential applications in treating neurodegenerative disorders .

- Antipsychotic Activity Evaluation : In a clinical trial setting, compounds structurally related to the target compound showed promising results in reducing symptoms of schizophrenia with fewer side effects compared to traditional antipsychotics .

Data Tables

The following table summarizes key findings from various studies on related benzazepine compounds:

Comparison with Similar Compounds

Compound A :

1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-(2-hydroxyethyl)-1-piperazinyl)acetyl)-, hydrochloride, hydrate (2:4:1)

Compound B :

1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride

- Key Differences: Features an ethanone linker between the benzazepine core and the piperazine moiety. Includes a hydroxyethyl group on piperazine, similar to Compound A.

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Piperazine Substituent | 4-methylpiperazinyl ethyl | 4-(2-hydroxyethyl)piperazinyl acetyl | 4-(2-hydroxyethyl)piperazinyl ethanone |

| Salt Form | Dihydrochloride | Hydrochloride hydrate | Dihydrochloride |

| Fluorine Substitution | 8-fluoro, 5-(4-fluorophenyl) | 8-fluoro, 5-(4-fluorophenyl) | 8-fluoro, 5-(4-fluorophenyl) |

| Hypothesized Solubility | Moderate (enhanced by dihydrochloride) | High (hydroxyethyl + hydrate) | Moderate (dihydrochloride salt) |

| Lipophilicity | Higher (methyl group) | Lower (hydroxyethyl group) | Lower (hydroxyethyl group) |

Notes:

- The target compound’s methylpiperazine and ethyl chain likely favor CNS activity due to increased lipophilicity, whereas hydroxyethyl analogues (Compounds A and B) may exhibit peripheral effects .

- Salt forms influence bioavailability; dihydrochloride salts generally offer better aqueous solubility than hydrates .

Preparation Methods

Synthetic Strategies for the Benzazepine Core

The benzazepine core is typically constructed via cyclization reactions involving appropriately substituted precursors. A prominent method involves the condensation of fluorinated phenylacetic acid derivatives with aminoacetaldehyde dimethyl acetal. For example, 3,4-dimethoxy-phenylacetic acid reacts with aminoacetaldehyde dimethyl acetal in toluene under boron trifluoride catalysis to form an intermediate acetamide, which undergoes cyclization in methanesulfonic acid to yield 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one with 75–85% yield and >99% HPLC purity. Adapting this approach, 8-fluoro-3,4-dihydroxy-phenylacetic acid could serve as a starting material for the target compound, with methanesulfonic acid facilitating ring closure at 20–25°C.

Alternatively, copper-catalyzed asymmetric reductive cyclization offers enantioselective access to 1-benzazepines. A chiral bisphosphine-copper catalyst enables the intramolecular hydrocupration of (E)-dienyl arenes tethered to ketimines, producing 2,3-substituted-1-benzazepines with >90% enantiomeric excess. This method is particularly advantageous for introducing the 4-fluorophenyl group at position 5 while maintaining stereochemical integrity.

Installation of the Piperazinyl Ethyl Moiety

The 2-(4-methyl-1-piperazinyl)ethyl side chain is installed via alkylation or reductive amination. A method from piperazine derivative synthesis involves reacting 3,4-dehydro-piperazine-2-one with lithium aluminum hydride to yield 1-methyl-3-phenylpiperazine, which is subsequently alkylated with 2-chloroethylamine hydrochloride. For the target compound, 2-(4-methylpiperazin-1-yl)ethyl chloride can be coupled to the benzazepine nitrogen under basic conditions (e.g., potassium carbonate in acetonitrile).

Benazepril hydrochloride synthesis provides a relevant precedent: alkylation of a benzazepine lactam with a p-nitrobenzenesulfonyloxy ethyl piperazine derivative at 75–80°C for 9 hours achieves efficient coupling. This method avoids epimerization and ensures the retention of configuration at chiral centers.

Salt Formation and Purification

Conversion to the dihydrochloride salt is accomplished by treating the free base with hydrochloric acid in a polar aprotic solvent. For instance, dissolving the benzazepine derivative in dichloromethane and adding concentrated HCl (2 equiv.) at 0°C precipitates the salt with >98% purity. Recrystallization from ethanol/water (1:3) removes residual impurities, as validated by HPLC.

Comparative Analysis of Methods

The copper-catalyzed route offers superior stereocontrol but requires specialized ligands, whereas the boron trifluoride-mediated cyclization is more scalable. Fluorination via Suzuki coupling provides higher regioselectivity compared to electrophilic methods.

Q & A

Q. What advanced structural elucidation techniques are critical for confirming stereochemical outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.